molecular formula C6H9ClO2S B13268822 1-Cyclopropylcyclopropane-1-sulfonyl chloride

1-Cyclopropylcyclopropane-1-sulfonyl chloride

Cat. No.: B13268822
M. Wt: 180.65 g/mol
InChI Key: LFPAYTFQIZLSQR-UHFFFAOYSA-N
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Description

1-Cyclopropylcyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C₆H₉ClO₂S. It is a sulfonyl chloride derivative, which is a class of compounds widely used in organic synthesis due to their reactivity and versatility. This compound is particularly interesting due to its unique structure, which includes two cyclopropane rings and a sulfonyl chloride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropylcyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropylcyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

[ \text{Cyclopropylcyclopropane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved safety, and higher yields. The use of continuous flow reactors also helps in managing the exothermic nature of the reaction, reducing the risk of thermal runaway .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonyl Thiols: Formed by reaction with thiols

Scientific Research Applications

1-Cyclopropylcyclopropane-1-sulfonyl chloride has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylsulfonyl Chloride: Similar in structure but lacks the second cyclopropane ring.

    Cyclopropylmethylsulfonyl Chloride: Contains a methyl group instead of a second cyclopropane ring.

    Cyclopropylphenylsulfonyl Chloride: Contains a phenyl group instead of a second cyclopropane ring.

Uniqueness

1-Cyclopropylcyclopropane-1-sulfonyl chloride is unique due to the presence of two cyclopropane rings, which impart additional strain and reactivity to the molecule. This makes it a valuable intermediate in organic synthesis and a potential candidate for the development of new pharmaceuticals .

Properties

Molecular Formula

C6H9ClO2S

Molecular Weight

180.65 g/mol

IUPAC Name

1-cyclopropylcyclopropane-1-sulfonyl chloride

InChI

InChI=1S/C6H9ClO2S/c7-10(8,9)6(3-4-6)5-1-2-5/h5H,1-4H2

InChI Key

LFPAYTFQIZLSQR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CC2)S(=O)(=O)Cl

Origin of Product

United States

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